molecular formula C14H13IN2O B1657071 [(2-Iodophenyl)-phenylmethyl]urea CAS No. 5536-31-2

[(2-Iodophenyl)-phenylmethyl]urea

Cat. No.: B1657071
CAS No.: 5536-31-2
M. Wt: 352.17 g/mol
InChI Key: SMQPTSBELDFQCV-UHFFFAOYSA-N
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Description

[(2-Iodophenyl)-phenylmethyl]urea is a urea derivative characterized by a phenylmethyl group substituted at the 2-position of the phenyl ring with an iodine atom. Urea derivatives are widely studied for their pharmacological and material science applications due to their hydrogen-bonding capabilities and structural versatility. For example, iodine substitution enhances molecular weight and lipophilicity compared to non-halogenated analogs, which may influence solubility and biological activity .

Properties

CAS No.

5536-31-2

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

[(2-iodophenyl)-phenylmethyl]urea

InChI

InChI=1S/C14H13IN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18)

InChI Key

SMQPTSBELDFQCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2I)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2I)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea

  • Molecular Formula : C25H24IN3O3
  • Molecular Weight : 541.38 g/mol
  • Key Features: Contains a 2-iodophenylurea moiety with an additional dihydroisoquinolinyl group. High purity (≥97%) is achievable under ISO-certified synthesis protocols .

[2-(2-Fluorophenyl)ethyl]urea

  • Molecular Formula : C9H11FN2O
  • Molecular Weight : 182.19 g/mol
  • Key Features :
    • Substituted with fluorine instead of iodine, reducing molecular weight and lipophilicity.
    • Fluorine’s electronegativity may enhance metabolic stability compared to iodine analogs.
    • Simpler structure lacks the phenylmethyl group, limiting steric bulk .

Levocetirizine Dihydrochloride

  • Molecular Formula : C21H25ClN2O3·2HCl
  • Molecular Weight : 461.81 g/mol
  • Key Features: Contains a chlorophenyl-phenylmethyl group attached to a piperazinyl moiety. Clinically used as an antihistamine, highlighting the therapeutic relevance of halogenated aromatic systems .

Physicochemical and Regulatory Considerations

Physicochemical Properties

Compound LogP<sup>a</sup> Solubility (Water) Stability
[(2-Iodophenyl)-phenylmethyl]urea ~3.5 (estimated) Low Stable to hydrolysis
[2-(2-Fluorophenyl)ethyl]urea ~1.2 Moderate Sensitive to acidic conditions
Levocetirizine Dihydrochloride 1.5 High Hygroscopic

<sup>a</sup>LogP values estimated via fragment-based methods.

Regulatory Status

  • This compound: No direct regulatory data available.

Research Implications and Gaps

  • Pharmacological Potential: The iodine atom in this compound may confer advantages in targeting iodine-specific receptors or enzymes, as seen in thyroid hormone analogs.
  • Synthetic Challenges : Halogenated ureas often require stringent conditions to avoid dehalogenation during synthesis.
  • Data Limitations : Direct experimental data on the compound’s biological activity, toxicity, and pharmacokinetics are absent in the provided evidence.

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